molecular formula C11H24O5Si B14083235 Methyl 4-(triethoxysilyl)butanoate CAS No. 61630-37-3

Methyl 4-(triethoxysilyl)butanoate

Cat. No.: B14083235
CAS No.: 61630-37-3
M. Wt: 264.39 g/mol
InChI Key: KCIVPCYGIBLFGV-UHFFFAOYSA-N
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Description

Methyl 4-(triethoxysilyl)butanoate is an organosilicon compound that features both ester and silane functional groups. This compound is of significant interest due to its unique properties, which combine the characteristics of esters and silanes. It is commonly used in various scientific and industrial applications, particularly in the fields of material science and surface chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-(triethoxysilyl)butanoate can be synthesized through the esterification of 4-(triethoxysilyl)butanoic acid with methanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of heterogeneous catalysts, such as amberlyst-15, can also be employed to improve the reaction kinetics and facilitate the separation of the product from the reaction mixture .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(triethoxysilyl)butanoate undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to form 4-(triethoxysilyl)butanoic acid and methanol.

    Condensation: The silane group can undergo condensation reactions with other silanes or silanols to form siloxane bonds.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.

    Condensation: Catalysts such as titanium tetraisopropoxide can be used to facilitate the condensation of silane groups.

    Reduction: Lithium aluminum hydride is commonly used for the reduction of ester groups to alcohols.

Major Products Formed

    Hydrolysis: 4-(triethoxysilyl)butanoic acid and methanol.

    Condensation: Siloxane-linked polymers or networks.

    Reduction: 4-(triethoxysilyl)butanol.

Scientific Research Applications

Methyl 4-(triethoxysilyl)butanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-(triethoxysilyl)butanoate involves the interaction of its functional groups with various molecular targets:

    Ester Group: The ester group can undergo hydrolysis or transesterification reactions, leading to the formation of new compounds.

    Silane Group: The silane group can form siloxane bonds through condensation reactions, resulting in the formation of stable polymeric networks.

Comparison with Similar Compounds

Methyl 4-(triethoxysilyl)butanoate can be compared with other similar compounds, such as:

    Methyl 4-(trimethoxysilyl)butanoate: Similar in structure but with methoxy groups instead of ethoxy groups, leading to different reactivity and solubility properties.

    Ethyl 4-(triethoxysilyl)butanoate: Similar in structure but with an ethyl ester group instead of a methyl ester group, affecting its boiling point and reactivity.

    4-(Triethoxysilyl)butanoic acid: The acid form of the compound, which can be used as a precursor for the synthesis of the ester.

These comparisons highlight the unique properties of this compound, particularly its combination of ester and silane functionalities, which make it a versatile compound for various applications.

Properties

CAS No.

61630-37-3

Molecular Formula

C11H24O5Si

Molecular Weight

264.39 g/mol

IUPAC Name

methyl 4-triethoxysilylbutanoate

InChI

InChI=1S/C11H24O5Si/c1-5-14-17(15-6-2,16-7-3)10-8-9-11(12)13-4/h5-10H2,1-4H3

InChI Key

KCIVPCYGIBLFGV-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](CCCC(=O)OC)(OCC)OCC

Origin of Product

United States

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